molecular formula C4H4N2O2S B11802390 Methyl 1,3,4-thiadiazole-2-carboxylate

Methyl 1,3,4-thiadiazole-2-carboxylate

Cat. No.: B11802390
M. Wt: 144.15 g/mol
InChI Key: GDMNLJCWQVTSFB-UHFFFAOYSA-N
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Description

Methyl 1,3,4-thiadiazole-2-carboxylate is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,3,4-thiadiazole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl hydrazinecarbodithioate with hydrazonoyl chloride derivatives in the presence of triethylamine in absolute ethanol . The reaction typically proceeds under mild conditions and yields the desired thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

Methyl 1,3,4-thiadiazole-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death . Additionally, the strong aromaticity of the thiadiazole ring allows it to interact with biomolecules through π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Methyl 1,3,4-thiadiazole-2-carboxylate can be compared with other similar compounds such as:

This compound is unique due to its specific arrangement of atoms in the ring, which imparts distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Biological Activity

Methyl 1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that has gained attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by various research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiosemicarbazides with appropriate reagents under acidic or basic conditions. Several studies have reported successful synthesis methods that yield high purity and yield of the target compound. For example, one method involves the cyclization of substituted thiosemicarbazides in the presence of acid catalysts .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that derivatives containing the thiadiazole ring demonstrate potent activity against Mycobacterium tuberculosis (Mtb) and other bacterial strains. For instance, a study highlighted that certain thiadiazole derivatives exhibited up to 92% inhibition against Mtb at specific concentrations .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that methyl 1,3,4-thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, derivatives have shown IC50 values ranging from nanomolar to micromolar concentrations against HepG2 and MDA-MB-231 cancer cell lines . The structure-activity relationship (SAR) suggests that modifications to the thiadiazole ring can enhance anticancer efficacy.

Cell Line IC50 Value (µM) Activity
HepG20.058Strong antiproliferative effect
MDA-MB-2310.0046Highly effective

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Studies suggest that certain derivatives can reduce inflammation markers comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Study on Antitubercular Activity

A significant study focused on the antitubercular activity of methyl 1,3,4-thiadiazole derivatives demonstrated their effectiveness against resistant strains of Mtb. The study reported a minimum inhibitory concentration (MIC) as low as 0.045 µg/mL for some compounds . This emphasizes the potential of these compounds in developing new treatments for tuberculosis.

Cancer Cell Line Studies

Another investigation explored the molecular docking and antitumor activity of 1,3,4-thiadiazole-based heterocycles against hepatocellular carcinoma. The results indicated a strong binding affinity to cancer-related targets and significant cytotoxicity against cancer cells . This supports the idea that this compound can be a lead compound in cancer therapy development.

Properties

IUPAC Name

methyl 1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c1-8-4(7)3-6-5-2-9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMNLJCWQVTSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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